molecular formula C12H11F3N2O2S B2860588 N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide CAS No. 433315-38-9

N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2860588
CAS No.: 433315-38-9
M. Wt: 304.29
InChI Key: AUTFGQRYVXLKMJ-UHFFFAOYSA-N
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Description

N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C12H11F3N2O2S and its molecular weight is 304.29. The purity is usually 95%.
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Biological Activity

N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide (commonly referred to as compound 1) is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 features a benzothiazine core with a trifluoromethyl substituent, which is known to enhance biological activity due to the electron-withdrawing nature of fluorine. The chemical structure can be represented as follows:

N methyl 2 3 oxo 6 trifluoromethyl 4H 1 4 benzothiazin 2 yl acetamide\text{N methyl 2 3 oxo 6 trifluoromethyl 4H 1 4 benzothiazin 2 yl acetamide}

Biological Activity Overview

Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiazine have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action
The mechanism of action for compound 1 involves interaction with specific protein targets within cancer cells. Molecular dynamics simulations suggest that it primarily engages in hydrophobic interactions with target proteins, which may lead to apoptosis in malignant cells .

Antimicrobial Activity
In addition to its antitumor effects, compound 1 has demonstrated antimicrobial properties. Studies have shown that derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics such as norfloxacin . The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups (like trifluoromethyl) enhances antibacterial efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the benzothiazine scaffold affect biological activity:

Substituent Effect on Activity
Trifluoromethyl groupIncreases potency against tumor cells
Methyl group at N-positionEnhances solubility and bioavailability
Variations on the benzene ringModulates interaction with target proteins

These findings suggest that careful tuning of substituents can optimize the therapeutic profile of benzothiazine derivatives.

Case Studies and Research Findings

  • Antitumor Efficacy in Preclinical Models
    A study conducted on various benzothiazine derivatives showed that compound 1 exhibited significant growth inhibition in cultured tumor cell lines. The most potent derivatives were identified through MTT assays, leading to further exploration in animal models .
  • Antimicrobial Testing
    In vitro assessments revealed that compound 1 and its analogs exhibited strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using standard dilution methods .
  • Molecular Docking Studies
    Docking studies have elucidated potential binding interactions between compound 1 and target proteins involved in cancer progression and bacterial resistance mechanisms. These insights are crucial for understanding how structural modifications can enhance efficacy .

Properties

IUPAC Name

N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2S/c1-16-10(18)5-9-11(19)17-7-4-6(12(13,14)15)2-3-8(7)20-9/h2-4,9H,5H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTFGQRYVXLKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.